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Compound of Interest

Compound Name: 4-Hydrazinylpyridin-2(1H)-one

Cat. No.: B1590358 Get Quote

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-
Hydrazinylpyridin-2(1H)-one

Introduction
The pyridinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a

"privileged scaffold" for its frequent appearance in a wide array of pharmacologically active

compounds.[1][2] These heterocycles exhibit a broad spectrum of biological activities, including

antitumor, antimicrobial, and anti-inflammatory properties.[3] Their value stems from a unique

combination of features: the pyridinone ring can engage in multiple hydrogen bonding

interactions as both a donor and an acceptor, its physicochemical properties can be finely

tuned through substitution, and it serves as a versatile template for designing kinase hinge-

binding motifs and other biomolecular mimetics.[2][3]

Within this important class, 4-hydrazinylpyridin-2(1H)-one represents a particularly intriguing

derivative. The introduction of a hydrazinyl moiety at the C4-position adds significant chemical

functionality, creating a potent nucleophile and a versatile synthetic handle for further

elaboration. Understanding the nuanced interplay between the pyridinone core and the

hydrazinyl substituent is critical for harnessing its full potential in drug design. The molecule's

conformational preferences, tautomeric equilibria, and intermolecular interactions dictate its

three-dimensional shape and pharmacophoric presentation to biological targets.

This guide, intended for researchers, medicinal chemists, and drug development professionals,

provides an in-depth analysis of the molecular structure and conformational landscape of 4-
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hydrazinylpyridin-2(1H)-one. We will move from its fundamental properties to advanced

computational and experimental characterization techniques, offering not just data, but the

strategic reasoning behind the scientific methodologies employed.

Section 1: Fundamental Molecular Properties
A thorough understanding of a molecule begins with its fundamental identity and

characteristics. This section consolidates the core data for 4-hydrazinylpyridin-2(1H)-one.

Chemical Identity
Precise identification is the first step in any rigorous scientific investigation. The key identifiers

for the title compound are summarized below.

Property Value Source(s)

IUPAC Name 4-Hydrazinylpyridin-2(1H)-one [4][5]

CAS Number 106689-41-2 [4][5]

Molecular Formula C₅H₇N₃O [4][5]

Molecular Weight 125.13 g/mol [4][5]

SMILES O=C1C=C(NN)C=CN1 [4]

Synthesis and Characterization
While multiple synthetic routes can be envisioned, a common and reliable approach for

introducing a hydrazine group to a heterocyclic core is through nucleophilic aromatic

substitution of a suitable leaving group. A representative protocol is detailed below.

Causality: This protocol leverages the high reactivity of 4-chloropyridin-2(1H)-one with

hydrazine hydrate. The electron-withdrawing nature of the ring nitrogen and the carbonyl group

activates the C4-position towards nucleophilic attack, making the displacement of the chloride

ion favorable. Ethanol is chosen as a solvent for its ability to dissolve the reactants and for its

high boiling point, which allows the reaction to be conducted at an elevated temperature to

ensure a reasonable reaction rate.
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Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and

a magnetic stirrer, dissolve 4-chloro-2-pyridone (1.0 eq) in absolute ethanol (20 mL/g of

pyridone).

Reagent Addition: To the stirring solution, add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq)

dropwise at room temperature. The excess hydrazine acts as both the nucleophile and a

base to neutralize the HCl generated in situ.

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of

Dichloromethane:Methanol (9:1 v/v).

Workup: After completion, allow the mixture to cool to room temperature. The product often

precipitates from the solution. If not, reduce the solvent volume in vacuo until precipitation

occurs.

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake

with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove residual

impurities. The product can be further purified by recrystallization from ethanol or an

ethanol/water mixture if necessary.

Characterization: Confirm the structure of the resulting white to off-white solid using ¹H NMR,

¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Tautomerism and Isomerism
4-Hydrazinylpyridin-2(1H)-one is subject to several tautomeric equilibria that are fundamental

to its structure and reactivity. The dominant form in a given environment (gas phase, solution,

solid state) dictates its interaction profile.

The Pyridone <=> Hydroxypyridine Equilibrium
The most prominent tautomerism is the amide-iminol equilibrium between the 2-pyridone form

and the 2-hydroxypyridine aromatic form. For most substituted 2-pyridones, the pyridone

tautomer is overwhelmingly favored due to the greater stability of the amide bond compared to

the iminol and the potential for stabilizing intermolecular hydrogen-bonded dimers in the solid

state.[6]
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Hydrazine Tautomerism: Amino <=> Imino Forms
The exocyclic hydrazinyl group can also exhibit tautomerism. While the hydrazone (imino) form

is conceivable, studies on analogous systems like 2-hydrazinopyrimidin-4(3H)-ones have

shown that the hydrazinyl (amino) form is typically the predominant species in solution.[7][8]

This is the form represented by the standard IUPAC name.

The interplay of these forms results in several possible tautomers, with the 4-
hydrazinylpyridin-2(1H)-one form being the most stable and commonly depicted structure.

Dominant Tautomer

Minor Tautomers

4-Hydrazinylpyridin-2(1H)-one
(Pyridone Form)

4-Hydrazinyl-2-hydroxypyridine
(Aromatic Hydroxy Form)

Amide-Iminol
Tautomerism

4-Hydrazono-1,4-dihydropyridin-2-ol
(Imino-Alcohol Form)

Keto-Enol & Amino-Imino
Tautomerism

Click to download full resolution via product page

Caption: Tautomeric equilibria of 4-hydrazinylpyridin-2(1H)-one.

Section 3: Conformational Analysis
Beyond tautomerism, the conformation of the flexible hydrazinyl group is a key determinant of

the molecule's overall shape. The rotation around the C4—N(hydrazine) bond defines the

orientation of the terminal -NH₂ group relative to the pyridinone ring. Both computational and

experimental methods are essential to fully characterize this landscape.

Theoretical Approach: Density Functional Theory (DFT)
Causality: DFT provides a robust framework for modeling electronic structure and predicting

molecular geometries and relative energies with high accuracy for organic molecules. The

B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-
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validated balance of computational cost and accuracy for systems involving heteroatoms and

hydrogen bonding. The inclusion of a solvent model (like PCM) is crucial, as it simulates the

dielectric environment of a solution, providing more realistic energy calculations than gas-

phase models alone.

Structure Preparation: Build the 4-hydrazinylpyridin-2(1H)-one structure in its dominant

tautomeric form using molecular modeling software (e.g., GaussView, Avogadro).

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically

rotating the dihedral angle defined by C3-C4-N(hydrazine)-N(terminal) in 10° increments.

This initial scan identifies the energy minima (stable conformers) and maxima (rotational

barriers). Use a modest level of theory (e.g., B3LYP/6-31G(d)) for this step to manage

computational cost.

Conformer Optimization: Extract the geometries corresponding to the energy minima from

the PES scan. Perform a full geometry optimization on each unique conformer using a higher

level of theory (e.g., B3LYP/6-311++G(d,p)) and an implicit solvent model (e.g., PCM,

solvent=DMSO or water).

Frequency Calculation: Conduct a frequency calculation for each optimized structure at the

same level of theory. This step serves two purposes: (a) to confirm that the structure is a true

minimum (no imaginary frequencies), and (b) to obtain zero-point vibrational energies

(ZPVE) and thermal corrections for accurate relative energy calculations.

Data Analysis: Tabulate the key dihedral angles, relative electronic energies (ΔE), and

relative Gibbs free energies (ΔG) for all stable conformers. The conformer with the lowest

Gibbs free energy is predicted to be the most populated.
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6. Confirm True Minima &
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Caption: Workflow for computational conformational analysis using DFT.

Conformer
C3-C4-N-N Dihedral Angle
(°)

Relative Energy (ΔG,
kcal/mol)

A ~0° 0.00

B ~180° ~1.5
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Note: This data is illustrative, based on typical rotational barriers for similar C(sp²)-N bonds.

Experimental Validation: X-ray Crystallography and NMR
Causality: While DFT provides excellent predictions, experimental validation is the gold

standard. Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing

precise bond lengths, angles, and intermolecular packing.[9] However, crystal packing forces

can trap a single, potentially non-representative, conformation. Nuclear Magnetic Resonance

(NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, provides

through-space information about the solution-state structure, which is often more relevant to

biological activity.

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most

challenging step. A common method is slow evaporation of a saturated solution of the

compound in a suitable solvent (e.g., methanol, ethanol/water).

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by

irradiating the crystal with monochromatic X-rays at a low temperature (e.g., 100 K) to

minimize thermal motion.

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal

structure, yielding a model with atomic coordinates, bond lengths, bond angles, and torsion

angles.

Section 4: Intermolecular Interactions
The hydrazinyl and pyridone moieties are rich in hydrogen bond donors (-NH, -NH₂) and

acceptors (C=O, ring N). These groups are expected to dominate the intermolecular

interactions, influencing crystal packing, solubility, and binding to target proteins.

Hydrogen Bonding: The N-H protons of the pyridone ring and the hydrazinyl group are strong

H-bond donors. The carbonyl oxygen is a strong H-bond acceptor, and the ring nitrogen can

also act as an acceptor.

π-π Stacking: The electron-deficient nature of the pyridinone ring allows for potential π-π

stacking interactions with other aromatic systems.
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Caption: Key intermolecular hydrogen bonding interactions.

Section 5: Relevance in Drug Development
The structural and conformational features of 4-hydrazinylpyridin-2(1H)-one directly impact

its utility in drug discovery.

Structure-Activity Relationship (SAR)
The conformation of the hydrazinyl group is critical for SAR. Its orientation determines whether

the terminal amine can form a key hydrogen bond with a target protein, act as a nucleophile, or

serve as an attachment point for further chemical modification without causing steric clashes.

For example, in kinase inhibitors, the pyridinone core often acts as a "hinge-binder," forming

crucial hydrogen bonds with the protein backbone. The substituent at the C4-position then

projects into a solvent-exposed region where it can be modified to enhance potency and

selectivity.[1]

A Privileged Core for Diverse Targets
Pyridinone derivatives have demonstrated high potency against a range of targets, including

HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and Met kinase.[1] The ability

to modify the scaffold at multiple positions allows for the optimization of properties against

different biological targets.[1] The hydrazinyl group in 4-hydrazinylpyridin-2(1H)-one serves
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as a versatile building block, enabling the synthesis of hydrazones, pyrazoles, and other

heterocycles, dramatically expanding the chemical space accessible from this core structure.

Conclusion
4-Hydrazinylpyridin-2(1H)-one is a molecule of significant interest, built upon the medicinally

vital pyridinone scaffold. Its structure is defined by a strong preference for the pyridone

tautomer and a flexible hydrazinyl group whose conformation is governed by a low rotational

energy barrier. This conformational flexibility, coupled with a rich capacity for hydrogen bonding

and synthetic derivatization, makes it a highly valuable building block for drug discovery. A

multi-faceted approach, combining high-level computational analysis with definitive

experimental techniques like X-ray crystallography and NMR, is essential for fully elucidating its

structural landscape and rationally designing the next generation of pyridinone-based

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Hydrazinylpyridin-2(1H)-one molecular structure and
conformation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590358#4-hydrazinylpyridin-2-1h-one-molecular-
structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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